2-(4-硝基苯基)喹啉-4-羧酸

描述

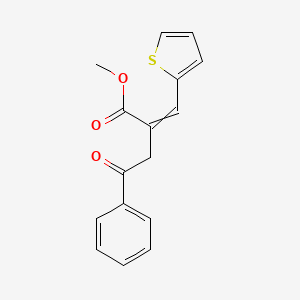

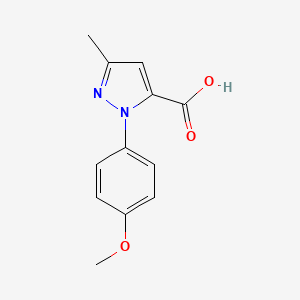

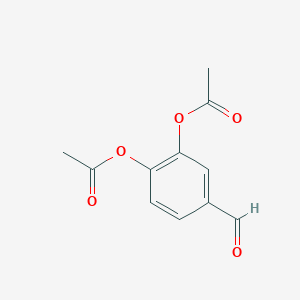

“2-(4-nitrophenyl)quinoline-4-carboxylic Acid” is a derivative of 2-phenyl-quinoline-4-carboxylic acid . It is synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination .

Synthesis Analysis

The synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives involves several steps. It starts from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination . The synthesis has been achieved by reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under InCl3 catalysis and microwave irradiation .Molecular Structure Analysis

The molecular structure of 2-(4-nitrophenyl)quinoline-4-carboxylic Acid is characterized by 1H-NMR, 13C-NMR, and HRMS . The structural build-up of the synthesized compounds was based on the spectro-analytical data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-(4-nitrophenyl)quinoline-4-carboxylic Acid include Doebner reaction, amidation, reduction, acylation, and amination . The Doebner reaction is a three-component synthesis of quinoline-4-carboxylic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-nitrophenyl)quinoline-4-carboxylic Acid can be characterized by 1H-NMR, 13C-NMR, and HRMS .科学研究应用

光物理性质研究

对与 2-(4-硝基苯基)喹啉-4-羧酸相关的化合物的研究揭示了有趣的结果。使用紫外可见光和荧光光谱检查了含有苯并咪唑和苯并噻唑部分的合成喹啉衍生物。这些化合物在不同的溶剂中显示出单一吸收和双重发射,表现出大的斯托克斯位移发射模式。它们的光物理性质随溶剂极性而变化,并且表现出高达 300 °C 的良好热稳定性 (Padalkar 和 Sekar,2014)。

喹啉衍生物的合成

喹啉衍生物,包括与 2-(4-硝基苯基)喹啉-4-羧酸相关的衍生物,已使用非均相条件下的单罐法合成。这些化合物在各种生物活性分子中以及作为金属催化反应中的配体中起着至关重要的作用。官能化喹啉-2-羧酸酯衍生物的合成以良好的总体收率实现 (Gabrielli 等,2016)。

非共价弱相互作用研究

对 2-甲基喹啉/喹啉等有机碱与羧酸之间的非共价弱相互作用的研究增强了对 2-甲基喹啉/喹啉如何与羧酸结合的理解。这项研究导致使用一系列羧酸形成无水多组分有机酸-碱加合物,有助于理解 1D-3D 框架结构 (Gao 等,2014)。

电化学行为分析

研究了尼非地平等化合物(包括 2-(4-硝基苯基)喹啉-4-羧酸衍生物)的电化学行为。该研究重点关注还原产物在质子介质中的不稳定性,提供了对这些化合物电化学性质的见解 (Hazard 等,1991)。

钌催化还原研究

一项关于钌催化的硝基芳烃和氮杂芳香族化合物(包括喹啉衍生物)还原的研究,使用甲酸作为还原剂。这项研究证明了在还原各种硝基芳烃中高收率和选择性的潜力 (Watanabe 等,1984)。

无机化学中的合成和反应性

合成了新的喹啉-2-羧酸盐配位络合物,包括 2-(4-硝基苯基)喹啉-4-羧酸的衍生物,并对其进行了表征。这些配合物表现出有趣的发光和电化学性质,为在生物标记中的潜在应用提供了见解 (Pan 等,2014)。

作用机制

Target of Action

The primary targets of 2-(4-nitrophenyl)quinoline-4-carboxylic Acid are Gram-negative and Gram-positive bacteria , including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis . These bacteria are responsible for various infections and diseases, making them important targets for antibacterial agents.

Mode of Action

It is known that the compound exhibitsantibacterial activity . The compound likely interacts with its bacterial targets, leading to changes that inhibit bacterial growth or kill the bacteria outright.

Biochemical Pathways

Given its antibacterial activity, it can be inferred that the compound interferes with essential biochemical pathways in bacteria, disrupting their normal functions and leading to their death or inhibition .

Pharmacokinetics

It is noted that compounds with higher lipophilicity displayed higher activity , suggesting that the lipophilicity of 2-(4-nitrophenyl)quinoline-4-carboxylic Acid may influence its bioavailability and efficacy.

Result of Action

The result of the action of 2-(4-nitrophenyl)quinoline-4-carboxylic Acid is the inhibition of bacterial growth. Some compounds displayed good antibacterial activity against Staphylococcus aureus, and Compounds 5a4 and 5a7 showed the best inhibition with an MIC value of 64 μg/mL against Staphylococcus aureus and with an MIC value of 128 μg/mL against Escherichia coli, respectively .

生化分析

Biochemical Properties

2-(4-nitrophenyl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as alkaline phosphatases, which are involved in dephosphorylation processes . The compound’s interaction with these enzymes can lead to changes in cellular signaling pathways and metabolic processes. Additionally, 2-(4-nitrophenyl)quinoline-4-carboxylic acid has been found to bind to specific proteins, altering their function and stability .

Cellular Effects

The effects of 2-(4-nitrophenyl)quinoline-4-carboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Moreover, 2-(4-nitrophenyl)quinoline-4-carboxylic acid can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of action of 2-(4-nitrophenyl)quinoline-4-carboxylic acid involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation. For example, it can inhibit the activity of enzymes like alkaline phosphatases by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, 2-(4-nitrophenyl)quinoline-4-carboxylic acid can modulate gene expression by interacting with transcription factors, thereby influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-nitrophenyl)quinoline-4-carboxylic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 2-(4-nitrophenyl)quinoline-4-carboxylic acid can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of 2-(4-nitrophenyl)quinoline-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit therapeutic effects, such as antiviral and anticancer activities, without significant toxicity . At higher doses, 2-(4-nitrophenyl)quinoline-4-carboxylic acid can cause toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2-(4-nitrophenyl)quinoline-4-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . Additionally, 2-(4-nitrophenyl)quinoline-4-carboxylic acid can affect metabolic flux by altering the levels of key metabolites involved in cellular processes .

Transport and Distribution

The transport and distribution of 2-(4-nitrophenyl)quinoline-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cell, 2-(4-nitrophenyl)quinoline-4-carboxylic acid can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

属性

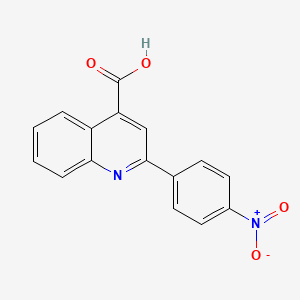

IUPAC Name |

2-(4-nitrophenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O4/c19-16(20)13-9-15(17-14-4-2-1-3-12(13)14)10-5-7-11(8-6-10)18(21)22/h1-9H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSLMNLMCJRXHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365806 | |

| Record name | 2-(4-nitrophenyl)quinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70097-13-1 | |

| Record name | 2-(4-Nitrophenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70097-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-nitrophenyl)quinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。